

Spectroscopic and Synthetic Profile of 4-hydrazino-2-(methylsulfanyl)pyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydrazino-2-(methylsulfanyl)pyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **4-hydrazino-2-(methylsulfanyl)pyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectroscopic data in published literature, this guide combines known factual information with theoretically predicted data to offer a valuable resource for researchers.

Core Properties

Basic physicochemical properties of **4-hydrazino-2-(methylsulfanyl)pyrimidine** have been established through crystallographic studies.

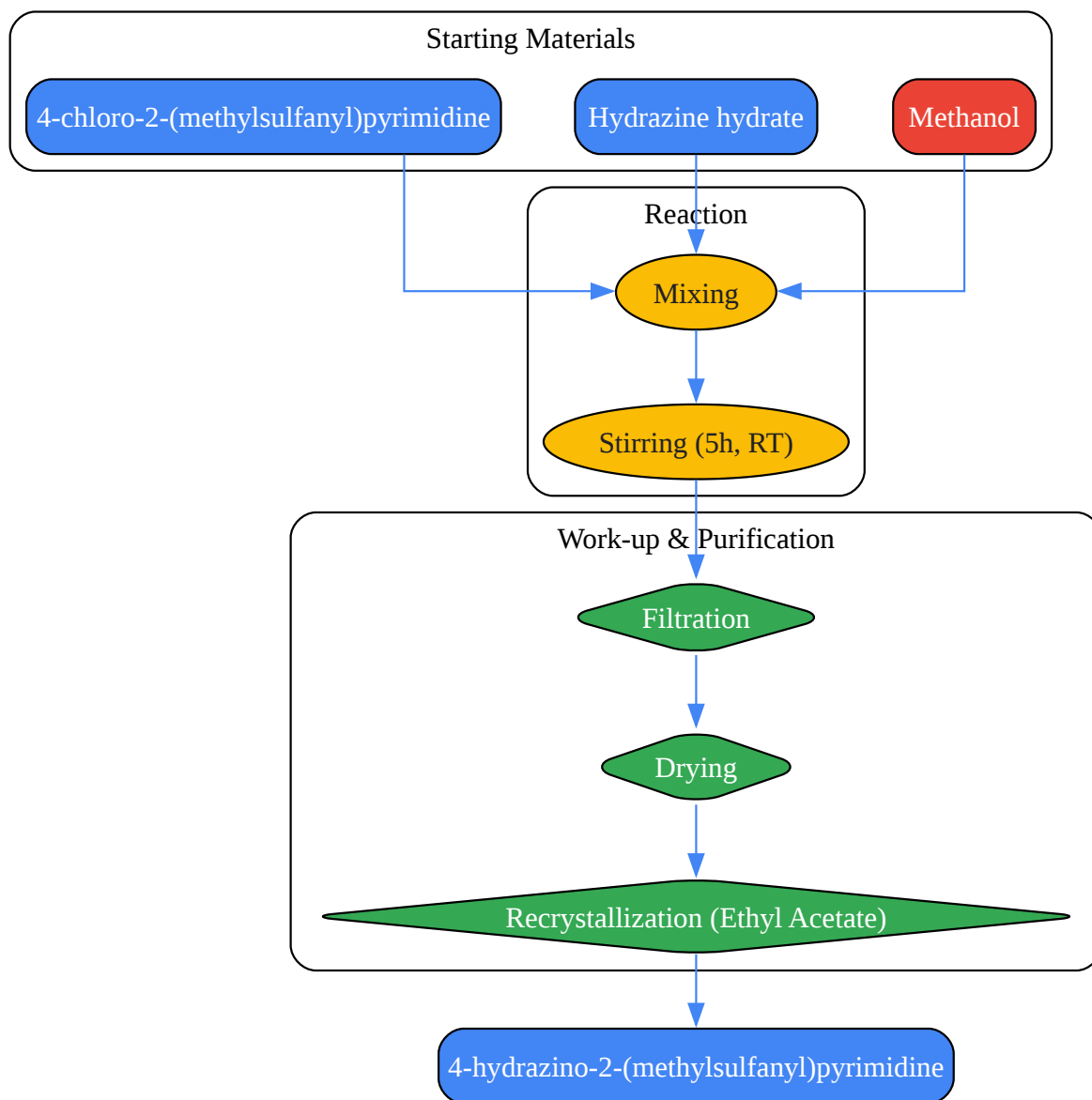
Property	Value	Reference
Molecular Formula	C ₅ H ₈ N ₄ S	[1]
Molecular Weight	156.21 g/mol	[1]
CAS Number	104408-29-9	[2]

Synthesis of 4-hydrazino-2-(methylsulfanyl)pyrimidine

The synthesis of **4-hydrazino-2-(methylsulfanyl)pyrimidine** has been reported via the nucleophilic substitution of a chloro-pyrimidine precursor with hydrazine hydrate.[3]

Experimental Protocol

To a solution of 4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol) in methanol, 99% hydrazine hydrate (0.015 mol) is added dropwise while cooling the reaction mixture externally. The resulting mixture is then stirred at room temperature for 5 hours. The precipitate that forms is collected by filtration, dried, and subsequently recrystallized from ethyl acetate to yield the final product.[3]



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Synthesis of **4-hydrazino-2-(methylsulfanyl)pyrimidine**.

Spectroscopic Data

While experimental spectra for **4-hydrazino-2-(methylsulfanyl)pyrimidine** are not readily available in the reviewed literature, the following tables present predicted spectroscopic data based on the known structure and typical values for analogous pyrimidine derivatives.^{[4][5][6]}

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.0	d	1H	H6
~ 6.5	d	1H	H5
~ 4.4	br s	2H	NH ₂
~ 2.4	s	3H	S-CH ₃
~ 8.5	br s	1H	NH

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
~ 170	C2
~ 165	C4
~ 158	C6
~ 100	C5
~ 14	S-CH ₃

Predicted IR Spectroscopy Data

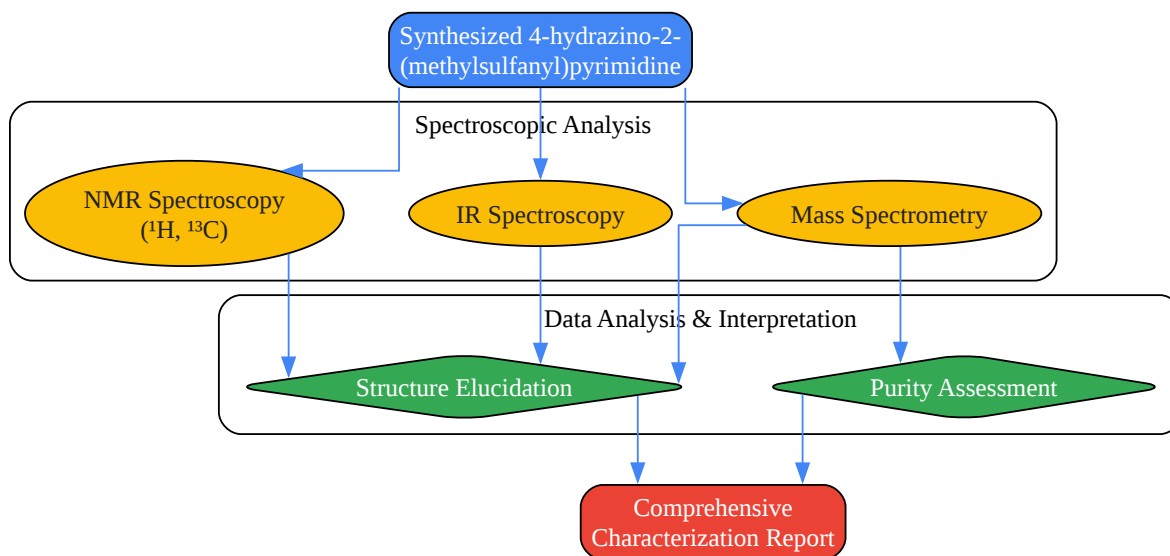
Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (hydrazine)
3100-3000	Medium	C-H stretching (aromatic)
2950-2850	Weak	C-H stretching (methyl)
1620-1580	Strong	C=N stretching (pyrimidine ring)
1580-1550	Strong	N-H bending
1450-1400	Medium	C=C stretching (pyrimidine ring)
1300-1200	Medium	C-N stretching
700-650	Medium	C-S stretching

Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
156	100	[M] ⁺
141	Variable	[M - NH] ⁺
125	Variable	[M - NHNH ₂] ⁺
110	Variable	[M - SCH ₃ - H] ⁺
83	Variable	[C ₄ H ₃ N ₂ S] ⁺

Experimental Workflow for Spectroscopic Analysis

A general workflow for the spectroscopic characterization of a synthesized compound like **4-hydrazino-2-(methylsulfanyl)pyrimidine** is outlined below. This process ensures the structural confirmation and purity assessment of the target molecule.



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General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with **4-hydrazino-2-(methylsulfanyl)pyrimidine**. While direct experimental spectroscopic data remains elusive in the public domain, the provided synthesis protocol and predicted spectral data offer a strong starting point for further investigation and application of this compound in various scientific endeavors.

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